2-(2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine
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Overview
Description
2-(2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine is a chemical compound that features a unique structure combining an oxadiazole ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring, followed by a coupling reaction to attach the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
2-(2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
- 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine trifluoroacetate
- 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
Uniqueness
Compared to similar compounds, 2-(2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine stands out due to its unique combination of the oxadiazole and pyrrole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H16N4O |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine |
InChI |
InChI=1S/C11H16N4O/c1-8(2)10-13-11(16-14-10)9-4-3-6-15(9)7-5-12/h3-4,6,8H,5,7,12H2,1-2H3 |
InChI Key |
NJLCKVXXBLMEQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=CN2CCN |
Origin of Product |
United States |
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